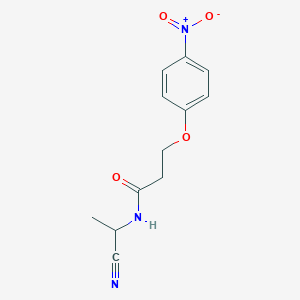
N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide: is an organic compound characterized by the presence of a cyano group, a nitrophenoxy group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide typically involves a multi-step process:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Etherification: 4-nitrophenol is then subjected to etherification with 3-chloropropionitrile to form 3-(4-nitrophenoxy)propanenitrile.
Amidation: The final step involves the amidation of 3-(4-nitrophenoxy)propanenitrile with ethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction of Nitro Group: 3-(4-aminophenoxy)propanamide.
Reduction of Cyano Group: N-(1-aminoethyl)-3-(4-nitrophenoxy)propanamide.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: In biological research, this compound may be used to study the effects of nitro and cyano groups on biological systems, including enzyme inhibition and receptor binding.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparación Con Compuestos Similares
N-(1-cyanoethyl)-3-(4-aminophenoxy)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(1-cyanoethyl)-3-(4-methoxyphenoxy)propanamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide is unique due to the presence of both a nitro group and a cyano group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-3-(4-nitrophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-9(8-13)14-12(16)6-7-19-11-4-2-10(3-5-11)15(17)18/h2-5,9H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEVIVRZHYGESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCOC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)
![4-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2826553.png)
![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2826562.png)



![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)
![2-methanesulfonyl-5-methyl-N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2826572.png)

methanone](/img/structure/B2826575.png)
